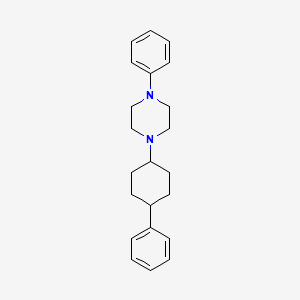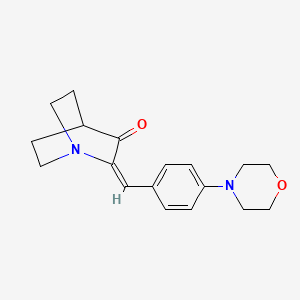
1-phenyl-4-(4-phenylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(4-phenylcyclohexyl)piperazine, also known as PPCP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of piperazine derivatives and has been found to have interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-phenyl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed that this compound acts as a serotonin and norepinephrine reuptake inhibitor. This means that this compound prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. Studies have shown that this compound increases the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have analgesic properties, which may be due to its ability to modulate the activity of the opioid system.
実験室実験の利点と制限
One of the advantages of using 1-phenyl-4-(4-phenylcyclohexyl)piperazine in lab experiments is that it has a well-defined structure and can be synthesized in a relatively straightforward manner. This makes it a useful tool for studying the effects of serotonin and norepinephrine reuptake inhibition. However, one of the limitations of using this compound in lab experiments is that it has not been extensively studied in humans, and its safety profile is not well understood.
将来の方向性
There are several future directions for research on 1-phenyl-4-(4-phenylcyclohexyl)piperazine. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the long-term effects of this compound on the brain and the body. Additionally, more studies are needed to investigate the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications, particularly as an antidepressant and anxiolytic. This compound has a well-defined structure and can be synthesized in a relatively straightforward manner, making it a useful tool for studying the effects of serotonin and norepinephrine reuptake inhibition. However, further research is needed to investigate the safety and efficacy of this compound in humans, as well as its potential applications in the treatment of other neurological and psychiatric disorders.
合成法
1-phenyl-4-(4-phenylcyclohexyl)piperazine can be synthesized using a multistep process starting with 4-phenylcyclohexanone and 1-benzylpiperazine. The first step involves the reduction of 4-phenylcyclohexanone with sodium borohydride to yield 4-phenylcyclohexanol. The second step involves the protection of the hydroxyl group of 4-phenylcyclohexanol with benzyl chloride to yield 4-benzyl-4-phenylcyclohexanol. The third step involves the reaction of 4-benzyl-4-phenylcyclohexanol with 1-benzylpiperazine in the presence of potassium carbonate to yield this compound.
科学的研究の応用
1-phenyl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is the use of this compound as a potential antidepressant. Studies have shown that this compound has a significant antidepressant effect in animal models of depression. This compound has also been studied for its potential use in the treatment of anxiety disorders. In addition, this compound has been found to have analgesic properties and has been studied for its potential use in the treatment of pain.
特性
IUPAC Name |
1-phenyl-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h1-10,20,22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHACDTSFSPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)
![2-methoxyethyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B6022715.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6022732.png)
![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6022740.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)

![(2-{[3-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6022762.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6022775.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)
![2-{[3-cyano-6-(2,4-dimethoxyphenyl)-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B6022787.png)
![N-(4-chlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6022798.png)